N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide
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Overview
Description
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves its interaction with various proteins and enzymes in the body. It has been found to bind to the GABA receptor, which modulates the activity of the neurotransmitter GABA. It also inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by inhibiting the activity of MMP-9. In addition, it has been found to have anxiolytic and antidepressant effects by modulating the activity of GABA receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide is its potential applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to have potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide. One of the directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer, anxiety, and depression. Another direction is the investigation of its potential applications in other fields such as cardiovascular diseases and infectious diseases. Furthermore, the study of its structure-activity relationship and the development of more soluble analogs could also be a potential future direction.
Synthesis Methods
The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 2-amino-4-fluorophenylbenzotriazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression. In immunology, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-27-17-4-2-3-13(11-17)20(26)22-15-7-10-18-19(12-15)24-25(23-18)16-8-5-14(21)6-9-16/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQYNVBFMMWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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